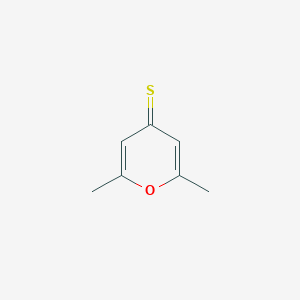

2,6-Dimethylpyran-4-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylpyran-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGQBLWMLLDDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143247 | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-37-1 | |

| Record name | 2,6-Dimethyl-4H-pyran-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-thiopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyran-4-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-4-THIOPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TYZ5G4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylpyran-4-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dimethylpyran-4-thione, a sulfur-containing heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details the synthetic route from its corresponding pyrone precursor, outlines the necessary experimental protocols, and presents a thorough characterization of the final product through various spectroscopic techniques.

Introduction

Heterocyclic compounds containing sulfur are integral to numerous biologically active molecules and functional materials. This compound, a derivative of 2,6-dimethyl-4H-pyran-4-one, represents a key intermediate for the synthesis of more complex molecules. The conversion of the carbonyl group to a thiocarbonyl group significantly alters the electronic properties and reactivity of the pyranone ring system, opening avenues for further chemical exploration and the development of novel compounds with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one, followed by the thionation of the carbonyl group.

Synthesis of 2,6-Dimethyl-4H-pyran-4-one

A common and efficient method for the synthesis of 2,6-Dimethyl-4H-pyran-4-one involves the acid-catalyzed cyclization of dehydroacetic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of dehydroacetic acid and concentrated hydrochloric acid (20% to 37.5% mass fraction) is heated in an oil bath. The temperature is maintained between 30°C and 100°C, and the reaction is allowed to proceed for 1 to 24 hours.

-

After the reaction is complete, the mixture is subjected to reduced pressure distillation to remove the solvent until the residue is dry.

-

The residue is then dissolved in water and washed with cold benzene to remove impurities. The aqueous layer is separated and saturated with an inorganic salt such as an alkali metal hydrochloride, sulfate, or carbonate. The pH of the solution is adjusted to 7-12.

-

The saturated aqueous solution is extracted with chloroform. The organic layer is collected, dried over a solid desiccant, filtered, and concentrated under reduced pressure to yield the crude 2,6-Dimethyl-γ-pyrone.

-

The crude product is purified by slow sublimation to obtain high-purity 2,6-Dimethyl-4H-pyran-4-one as a white to beige crystalline powder.

Thionation of 2,6-Dimethyl-4H-pyran-4-one

The conversion of the carbonyl group of 2,6-Dimethyl-4H-pyran-4-one to a thiocarbonyl group is effectively carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is widely used for the thionation of ketones, esters, and amides.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 2,6-Dimethyl-4H-pyran-4-one is dissolved in a dry, high-boiling point solvent such as toluene or xylene.

-

Lawesson's reagent (0.5 to 1.0 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

Characterization Data

Physical Properties

A summary of the physical and chemical properties of the starting material and the final product is provided in the table below.

| Property | 2,6-Dimethyl-4H-pyran-4-one | This compound |

| Molecular Formula | C₇H₈O₂ | C₇H₈OS |

| Molecular Weight | 124.14 g/mol | 140.20 g/mol |

| CAS Number | 1004-36-0 | 1004-37-1 |

| Appearance | White to beige crystalline powder or crystals | - |

| Melting Point | 133-137 °C | - |

| Boiling Point | 248-250 °C | - |

| Solubility | Slightly soluble in water | Soluble in solvents like acetone, NMP, DMSO, THF, and chloroform |

Spectroscopic Data

-

¹H NMR: Spectral data is available in public databases such as PubChem.

-

¹³C NMR (50 MHz, CDCl₃): δ= 14.0 (q), 18.4 (q), 61.7 (t), 121.6, 164.0, 165.2, 171.7 ppm.

-

IR (KBr): Key vibrational bands are observed at approximately 3064 cm⁻¹ (=C-H), 1667 cm⁻¹ (C=O), 1609 and 1597 cm⁻¹ (C=C), 1394 cm⁻¹ (CH₃), and 1037 cm⁻¹ (C-O). A band at 1639 cm⁻¹ is identified as the carbonyl stretching frequency, while a higher-frequency band at 1678 cm⁻¹ corresponds to a stretching mode of the ring.

-

Mass Spectrometry (EI): The mass spectrum shows prominent peaks at m/z values of 43, 69, 81, 95, and 124 (M⁺).

Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the structure, the following characteristic spectral features are expected:

-

¹H NMR: Two singlets for the two methyl groups and a singlet for the two equivalent vinylic protons. The chemical shifts would be expected to be in the aromatic/vinylic region for the ring protons and the aliphatic region for the methyl protons.

-

¹³C NMR: Signals corresponding to the methyl carbons, the vinylic carbons, the carbons attached to the oxygen, and a characteristic downfield signal for the thiocarbonyl carbon (C=S), which typically appears at a lower field than a carbonyl carbon.

-

IR: The strong C=O stretching band observed in the starting material (around 1667 cm⁻¹) should be absent. A new, weaker band corresponding to the C=S stretching vibration is expected to appear in the region of 1025-1250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 140. The fragmentation pattern would be expected to show losses of typical fragments such as CH₃, CO, and CS.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Logic

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylpyran-4-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyran-4-thione, a sulfur-containing heterocyclic compound, is a derivative of 2,6-dimethyl-4H-pyran-4-one. Its unique structural features, including the thiocarbonyl group, make it a compound of interest in various chemical and potentially biological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, characterization, and reactivity. Due to the limited publicly available information on its biological activity, a hypothetical mechanism of action is proposed based on the known reactivity of related thiopyran compounds, providing a foundation for future research.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | |

| Molecular Weight | 140.2 g/mol | |

| CAS Number | 1004-37-1 | |

| Appearance | Not specified in available literature. | |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| Solubility | Affected by solvents like acetone, NMP, DMSO, THF, water, and chloroform. | |

| SMILES | CC1=CC(=S)C=C(O1)C |

Synthesis and Characterization

The primary route for the synthesis of this compound is through the thionation of its corresponding oxygen analog, 2,6-Dimethyl-4H-pyran-4-one.

Synthesis of 2,6-Dimethyl-4H-pyran-4-one (Precursor)

A common method for the synthesis of the precursor, 2,6-Dimethyl-4H-pyran-4-one, involves the cyclization of dehydroacetic acid.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyran-4-one

-

Materials: Dehydroacetic acid, concentrated hydrochloric acid.

-

Procedure:

-

A mixture of dehydroacetic acid and concentrated hydrochloric acid is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization to yield 2,6-Dimethyl-4H-pyran-4-one.

-

Thionation of 2,6-Dimethyl-4H-pyran-4-one

The conversion of the carbonyl group in 2,6-Dimethyl-4H-pyran-4-one to a thiocarbonyl group can be achieved using thionating agents such as Lawesson's reagent or a mixture of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO).

Experimental Protocol: Synthesis of this compound

-

Materials: 2,6-Dimethyl-4H-pyran-4-one, Lawesson's reagent (or P₄S₁₀ and HMDO), anhydrous toluene (or another suitable solvent).

-

Procedure:

-

2,6-Dimethyl-4H-pyran-4-one is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Lawesson's reagent (typically 0.5-1.0 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the two methyl groups and the two vinyl protons on the pyran ring.

-

¹³C NMR will show a distinctive downfield shift for the thiocarbonyl carbon (C=S) compared to the carbonyl carbon (C=O) of the starting material.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 1025-1250 cm⁻¹, and the disappearance of the C=O stretching band from the starting material (around 1650-1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (140.2 g/mol ).

Chemical Reactivity

This compound exhibits reactivity characteristic of thioketones and conjugated systems.

-

Coordination Chemistry: It acts as a ligand, binding to metal ions to form coordination complexes. This property suggests its potential use in catalysis.

-

Oxidation Catalyst: It has been demonstrated to be an effective catalyst for the oxidation of alcohols and amines using molecular oxygen.

-

Cycloaddition Reactions: The thiocarbonyl group can participate in cycloaddition reactions, a common reactivity pattern for thioketones.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Hypothetical Biological Signaling Pathway

Disclaimer: The biological activity and the specific signaling pathway of this compound have not been documented in the available scientific literature. The following diagram illustrates a hypothetical mechanism of action based on the known reactivity of related thiopyran compounds, which may act as prodrugs and interact with cellular redox systems. This pathway is intended to serve as a conceptual framework for future investigation.

Caption: Hypothetical mechanism of action for this compound.

Future Directions

The study of this compound is an emerging area with potential for significant discoveries. Future research should focus on:

-

Detailed Synthesis and Characterization: Optimization of the synthesis protocol and comprehensive spectroscopic and crystallographic analysis.

-

Exploration of Chemical Reactivity: In-depth investigation of its catalytic activity and its utility in organic synthesis.

-

Biological Evaluation: Screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

Mechanism of Action Studies: Elucidation of the specific cellular targets and signaling pathways affected by this compound to validate or refute the hypothetical pathway presented.

This technical guide provides a solid foundation for researchers and scientists interested in the chemistry and potential applications of this compound. The information compiled herein is intended to facilitate further exploration and discovery in this promising area of heterocyclic chemistry.

An In-depth Technical Guide on 2,6-Dimethylpyran-4-thione: Synthesis, Properties, and Structural Elucidation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethylpyran-4-thione, a heterocyclic organic compound. While the definitive crystal structure of this specific molecule is not publicly available at the time of this writing, this document outlines the necessary experimental protocols for its synthesis and subsequent crystallographic analysis. The content is tailored for researchers in chemistry and drug development, offering detailed methodologies and a summary of known physicochemical properties.

Introduction

This compound, with the chemical formula C₇H₈OS, is a sulfur-containing analogue of 2,6-Dimethyl-4-pyrone.[1][2] These heterocyclic compounds and their derivatives are of interest in medicinal chemistry and materials science due to their potential as ligands for metal ions and as intermediates in the synthesis of more complex molecules. This guide focuses on the synthesis of this compound and the established methodologies for determining its crystal structure, a critical aspect for understanding its chemical behavior and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | [1][2] |

| Molecular Weight | 140.2 g/mol | [1] |

| CAS Number | 1004-37-1 | [2] |

| Appearance | White to beige crystalline powder or crystals | [3] |

| Melting Point | 145 °C (from water) | [4] |

| Boiling Point | 177.4 °C at 760 mmHg | [4] |

| Density | 1.13 g/cm³ | [4] |

| Flash Point | 61.1 °C | [4] |

| Refractive Index | 1.571 | [4] |

| LogP | 2.626 | [2] |

| Water Solubility | Log10ws: -7.01 mol/l (predicted) | [2] |

| SMILES | Cc1cc(=S)cc(C)o1 | [1][2] |

| InChIKey | RZGQBLWMLLDDKL-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the thionation of its corresponding oxygen analogue, 2,6-Dimethyl-4-pyrone, using Lawesson's reagent.[5] Lawesson's reagent is a widely used and efficient thionating agent for carbonyl compounds.[6][7]

3.1.1. Synthesis of the Precursor: 2,6-Dimethyl-4-pyrone

A high-purity precursor can be synthesized from dehydroacetic acid.[8]

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid and concentrated hydrochloric acid (20-37.5% mass fraction).

-

Heat the mixture in an oil bath at a temperature between 30-100 °C for 1-24 hours.[8]

-

-

Step 2: Work-up and Purification

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water and wash with cold benzene to remove impurities.

-

Separate the aqueous layer and saturate it with an inorganic salt (e.g., NaCl, K₂SO₄).

-

Adjust the pH of the solution to 7-12.

-

Extract the aqueous solution with chloroform.

-

Dry the combined organic layers over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate the filtrate to obtain the crude product.

-

Purify the crude product by sublimation to yield high-purity 2,6-Dimethyl-4-pyrone.[8]

-

3.1.2. Thionation of 2,6-Dimethyl-4-pyrone

-

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve 2,6-Dimethyl-4-pyrone (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 to 1 equivalent) to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

-

Step 2: Reaction Conditions

-

Reflux the reaction mixture at 130 °C in an oil bath.[5]

-

-

Step 3: Work-up and Purification

-

Upon completion of the reaction, evaporate the toluene under reduced pressure.

-

Dissolve the resulting solid in ethyl acetate and wash with water.

-

Collect the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent using a rotary evaporator to obtain the crude this compound.[5]

-

The crude product can be further purified by column chromatography or recrystallization from a suitable solvent such as water or ethanol.[4][5]

-

Caption: Synthesis of this compound.

Crystal Structure Determination

As of this writing, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).[9] However, the following is a general and detailed protocol for single-crystal X-ray diffraction, the standard method for determining the atomic and molecular structure of a crystalline solid.

-

Step 1: Crystal Growth

-

High-quality single crystals are essential for X-ray diffraction analysis.

-

Slow evaporation of a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common method. The choice of solvent can influence the crystal structure.

-

Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

-

Step 2: Crystal Mounting and Data Collection

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

Data is collected at a controlled temperature, often a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Step 3: Structure Solution and Refinement

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F².

-

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide on the Solubility of 2,6-Dimethylpyran-4-thione

For the Attention Of: Researchers, scientists, and drug development professionals.

Given the absence of specific experimental values, this guide provides a robust, generalized experimental protocol for determining the solubility of a solid compound such as 2,6-Dimethylpyran-4-thione. Furthermore, to meet the structural requirements of a technical whitepaper, a sample data table with hypothetical values is presented for illustrative purposes. These values are qualitatively informed by the compound's predicted octanol/water partition coefficient (logP) of 2.626, which indicates a preference for organic solvents over aqueous media[1].

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile of this compound at ambient temperature (25°C). Note: These values are illustrative and should not be considered experimental data. They are intended to provide a framework for how such data would be presented.

| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility (mg/mL) |

| Hexane | C₆H₁₄ | 0.1 | 5 |

| Toluene | C₇H₈ | 2.4 | 35 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 150 |

| Acetone | C₃H₆O | 5.1 | 90 |

| Ethanol | C₂H₅OH | 4.3 | 40 |

| Methanol | CH₃OH | 5.1 | 30 |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | >200 |

| Water | H₂O | 10.2 | <0.1 |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method followed by quantitative analysis.

Materials and Apparatus

-

Compound: this compound (CAS: 1004-37-1)[2], purity >98%

-

Solvents: HPLC-grade common organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, DMSO) and purified water.

-

Equipment: Analytical balance, temperature-controlled orbital shaker, centrifuge, volumetric flasks, pipettes, vials with screw caps, syringe filters (e.g., 0.22 µm PTFE), and a calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Experimental Workflow

The workflow for determining solubility via the shake-flask method is outlined below.

Caption: Standard experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system. Analyze these standards using the developed HPLC method to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume (e.g., 2 mL) of the respective organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Quantification: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample by HPLC and determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

The Role of Solubility in Drug Development

Solubility is a critical physicochemical property that influences the entire lifecycle of a drug candidate. Poor solubility can lead to significant challenges in formulation, bioavailability, and ultimately, clinical efficacy. The logical relationship between solubility and key stages of drug development is illustrated below.

Caption: The pivotal role of solubility in the drug development pipeline.

This diagram highlights that solubility profiling is a central activity that directly informs formulation strategies and is a prerequisite for meaningful in vitro and in vivo testing. A compound must be in solution to be absorbed and exert its therapeutic effect.

References

A Technical Guide to the Thermal Stability and Decomposition of 2,6-Dimethylpyran-4-thione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,6-Dimethylpyran-4-thione is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound and analogous structures, outlining the expected thermal behavior and the experimental methodologies required for a definitive analysis.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for determining its shelf-life, processing conditions, and potential degradation pathways, which are critical aspects of drug development and chemical synthesis. This document serves as a technical guide to the theoretical and experimental evaluation of the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These values are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C7H8OS | [1][2][3] |

| Molecular Weight | 140.2 g/mol | [1][3] |

| Melting Point | 145 °C (in water) | [1] |

| Boiling Point | 177.4 °C at 760 mmHg | [1] |

| Flash Point | 61.1 °C | [1] |

| Density | 1.13 g/cm³ | [1] |

Hypothetical Thermal Decomposition Pathway

Based on this, a hypothetical decomposition pathway for this compound is proposed below. In this pathway, the pyran ring undergoes cleavage to yield smaller, volatile fragments. The presence of the thione group may influence the reaction kinetics and the nature of the final products compared to its oxygen analog, 2,6-dimethylpyran-4-one.

Caption: Hypothetical retro-Diels-Alder decomposition pathway.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T_onset) and the temperatures of maximum mass loss rate (T_max).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.[5][6]

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The melting point (T_m) and the enthalpy of fusion (ΔH_fus) can be determined by integrating the melting peak.

References

- 1. echemi.com [echemi.com]

- 2. 2,6-Dimethyl-4-thiopyrone [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry [mdpi.com]

The Thiocarbonyl Group in 2,6-Dimethylpyran-4-thione: A Hub of Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique electronic and steric environment of the thiocarbonyl group within the 2,6-dimethylpyran-4-thione scaffold renders it a versatile functional group for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this thioketone, offering insights into its potential applications in medicinal chemistry and synthetic organic chemistry. The strategic location of the thiocarbonyl group, conjugated with the endocyclic double bonds and influenced by the electron-donating oxygen atom, dictates its participation in a range of reactions including cycloadditions, nucleophilic additions, and electrophilic attacks on the sulfur atom.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 140.20 g/mol .[1][2] Its chemical formula is C7H8OS.[1]

| Property | Value | Reference |

| Molecular Formula | C7H8OS | [1] |

| Molecular Weight | 140.20 g/mol | [1][2] |

| CAS Number | 1004-37-1 | [1] |

| Appearance | Solid | |

| logP (Octanol/Water) | 2.626 | [1] |

Reactivity of the Thiocarbonyl Group

The reactivity of the thiocarbonyl group in this compound is multifaceted, allowing for a diverse range of chemical modifications.

Cycloaddition Reactions

The conjugated system of this compound makes it a potential candidate for cycloaddition reactions, where the thiocarbonyl group can act as a dienophile or part of a diene system. Theoretical studies on related 2H-pyran-2-thiones have shown that they can readily participate in [4+2] cycloaddition reactions with strained alkynes.[3][4] It is predicted that the reactivity in these cycloadditions is influenced by the aromaticity of the pyran ring, with less aromatic systems being more reactive.[4]

A solution of this compound (1 mmol) and a suitable dienophile (1.2 mmol) in a high-boiling solvent such as toluene or xylene (10 mL) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Nucleophilic Addition to the Thiocarbonyl Carbon

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of ketones, though the larger size and greater polarizability of sulfur compared to oxygen can influence the reaction rates and equilibria. Strong nucleophiles such as Grignard reagents and organolithium compounds are expected to add to the C=S bond, forming a tertiary thiol upon workup.

To a solution of this compound (1 mmol) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere, a solution of the Grignard reagent (1.2 mmol) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.

Electrophilic Attack on the Sulfur Atom

The lone pairs of electrons on the sulfur atom make it a target for electrophiles. Alkylation of the sulfur atom with alkyl halides would lead to the formation of a sulfonium salt. The sulfur atom in related thiopyran systems can be oxidized to the corresponding sulfoxide and sulfone.[5]

To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane or methanol at 0 °C, a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[5]

Biological Significance and Drug Development Potential

Pyran and thiopyran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The reactivity of the thiocarbonyl group in this compound provides a handle for the synthesis of diverse libraries of compounds for biological screening. For instance, the sulfur atom can act as a hydrogen bond acceptor or a coordination site for metal ions in biological systems. The ability to easily modify the thiocarbonyl group allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

The thiocarbonyl group in this compound is a key functional group that imparts a rich and diverse reactivity to the molecule. Its ability to participate in cycloaddition reactions, nucleophilic additions, and electrophilic attacks makes it an attractive starting material for the synthesis of novel heterocyclic compounds. For professionals in drug development, the strategic modification of this group offers a promising avenue for the generation of new therapeutic agents. Further exploration of the reaction scope and the biological activities of the resulting derivatives is warranted to fully exploit the potential of this versatile scaffold.

References

- 1. chemeo.com [chemeo.com]

- 2. 2,6-Dimethyl-4-thiopyrone [webbook.nist.gov]

- 3. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cajmns.casjournal.org [cajmns.casjournal.org]

- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,6-Dimethylpyran-4-thione: A Data Gap Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the available toxicological information for the compound 2,6-Dimethylpyran-4-thione (CAS No. 1004-37-1). Following a comprehensive review of scientific literature and safety data, it is clear that there is a significant lack of specific toxicological data for this molecule. This report summarizes the currently available information and highlights the critical data gaps that prevent a full toxicological assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is foundational for any experimental design involving this compound.

| Property | Value | Reference |

| CAS Number | 1004-37-1 | [1][2] |

| Molecular Formula | C7H8OS | [1][2][3] |

| Molecular Weight | 140.2 g/mol | [1][2][3] |

| Appearance | White to beige crystalline powder or crystals | [4] |

| Melting Point | 145 °C | [1] |

| Boiling Point | 177.4 °C at 760 mmHg | [1] |

| Flash Point | 61.1 °C | [1] |

| Density | 1.13 g/cm³ | [1] |

| Water Solubility | Log10 of Water solubility in mol/l: -7.01 (Crippen Method) | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.626 (Crippen Method) | [2] |

| SMILES | CC1=CC(=S)C=C(O1)C | |

| InChIKey | RZGQBLWMLLDDKL-UHFFFAOYSA-N | [2] |

Toxicological Data: A Notable Absence

A thorough search of toxicological databases and scientific literature reveals a significant lack of specific studies on the toxicological profile of this compound. Safety Data Sheets (SDS) for the closely related compound 2,6-Dimethyl-4H-thiopyran-4-thione explicitly state that "no data is available" for key toxicological endpoints[5]. This includes:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/irritation

-

Respiratory or skin sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (single and repeated exposure)

This absence of data precludes the creation of a detailed toxicological profile and the quantitative data tables requested.

Information on Related Compounds

While direct data is unavailable for this compound, some limited information exists for structurally related compounds, which may provide some preliminary insights but should be interpreted with caution.

One study on 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides, which share a similar core structure, found that these derivatives were less toxic to mammalian cells (human fibroblasts hMRC-5) compared to their parent diarylideneacetone compounds.[6] This suggests that the thiopyranone core, in this specific context, might be associated with reduced cytotoxicity. However, this does not provide any quantitative toxicological data for this compound itself.

The structurally similar oxygen analog, 2,6-Dimethyl-4H-pyran-4-one (CAS 1004-36-0), has been classified as "Harmful if swallowed" under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7] It is important to note that the substitution of the oxygen atom with a sulfur atom can significantly alter the biological and toxicological properties of a molecule, and therefore, direct extrapolation of toxicity is not advisable.

Rationale for Future Toxicological Studies

Given the lack of data, a comprehensive toxicological evaluation of this compound is warranted, particularly if its use in research or industry is anticipated to increase. A standard battery of toxicological tests would be necessary to characterize its potential hazards. A suggested workflow for such an evaluation is presented below.

Caption: Proposed workflow for the toxicological evaluation of this compound.

Conclusion

There is a critical lack of publicly available toxicological data for this compound. While information on related compounds can offer some very preliminary context, it is insufficient for a reliable safety assessment. Therefore, it is strongly recommended that comprehensive toxicological studies, following established guidelines, be conducted to determine the potential hazards of this compound before any significant human or environmental exposure occurs. Without such data, a precautionary approach should be adopted when handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. chemeo.com [chemeo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. echemi.com [echemi.com]

- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 2,6-Dimethylpyran-4-thione: A Versatile Building Block in Organic Chemistry

For Immediate Release

[City, State] – [Date] – 2,6-Dimethylpyran-4-thione, a sulfur-containing heterocyclic compound, is emerging as a versatile reagent in organic synthesis. Its unique structural features, including a reactive thiocarbonyl group and a diene system within the pyran ring, offer a range of possibilities for the construction of complex molecular architectures. These application notes provide an overview of its synthesis, key reactions, and detailed protocols for its use, aimed at researchers and professionals in drug development and materials science.

Introduction

This compound, also known as 2,6-dimethyl-4H-pyran-4-thione, is the thione analogue of the more common 2,6-dimethyl-4H-pyran-4-one. The presence of the sulfur atom in place of oxygen in the carbonyl group significantly alters the reactivity of the molecule, making it a valuable precursor for various heterocyclic systems. While detailed studies on this specific compound are not abundant, its reactivity can be inferred from the well-established chemistry of thioketones and related pyran-thiones.

Synthesis of this compound

The most common route to this compound involves the thionation of its oxygen analogue, 2,6-dimethyl-4H-pyran-4-one, which is commercially available or can be synthesized from dehydroacetic acid. Lawesson's reagent is a widely used and effective thionating agent for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dimethyl-4H-pyran-4-one

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-4H-pyran-4-one (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Applications in Organic Synthesis

The reactivity of this compound allows for its application in several areas of organic synthesis, including the formation of new heterocyclic rings and as a ligand in catalysis.

Synthesis of Substituted Thiophenes

Analogous to the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound is treated with a sulfur source, this compound can be envisioned as a precursor to thiophene derivatives.[1] Although this specific transformation for the title compound is not explicitly documented, the general principle of ring transformation of pyranones to other heterocycles is well-established.

Cycloaddition Reactions

The diene system within the pyran ring and the dienophilic thiocarbonyl group make this compound a potential candidate for various cycloaddition reactions. Theoretical and experimental studies on related 2H-pyran-2-thiones have shown their reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkynes.[2][3] This suggests that this compound could react with suitable dienophiles or dienes to form complex bicyclic or spirocyclic systems.

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dienophile/Diene | Expected Product |

| [4+2] Cycloaddition | Electron-deficient Alkenes/Alkynes | Bicyclic Thiapyrans |

| [2+3] Cycloaddition | Azides, Nitrones | Spirocyclic Thiazoles/Thiadiazoles |

Synthesis of Nitrogen-Containing Heterocycles

The thiocarbonyl group can be a reactive handle for the introduction of nitrogen atoms to form various nitrogen-containing heterocycles. For instance, reaction with hydrazines could lead to the formation of pyrazole-type structures, and reaction with hydroxylamine could yield isoxazoles, following a ring-opening and re-cyclization pathway.

Ligand in Coordination Chemistry and Catalysis

2,6-Dimethyl-4H-pyran-4-thione can act as a ligand, coordinating to metal ions through its sulfur atom. These coordination complexes may find applications in catalysis, for example, in oxidation reactions.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2,6-Dimethylpyran-4-thione: A Versatile Scaffold for Heterocyclic Compound Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyran-4-thione is a reactive and versatile heterocyclic building block with significant potential in the synthesis of a wide array of novel heterocyclic compounds. Its unique structural features, including the reactive thiocarbonyl group and the pyran ring, allow for diverse chemical transformations. These transformations include nucleophilic substitution at the thiocarbonyl carbon, cycloaddition reactions, and ring transformation reactions, leading to the formation of various substituted pyridines, thiopyrans, and other complex heterocyclic systems. Many of these synthesized compounds exhibit promising biological activities, making this compound a valuable starting material for drug discovery and development programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyran and thiopyran ring systems, in particular, are privileged structures found in numerous biologically active molecules. This compound, a sulfur analog of 2,6-dimethyl-γ-pyrone, offers a unique entry point for the synthesis of diverse heterocyclic libraries. The presence of the electron-rich sulfur atom in the thiocarbonyl group enhances the reactivity of the molecule towards various reagents, enabling transformations that are not as readily achieved with its oxygen counterpart.

This document outlines key synthetic applications of this compound, focusing on its conversion to pyridinethiones and its use in cycloaddition reactions. Detailed experimental protocols are provided to guide researchers in the practical application of this versatile building block.

Synthesis of 2,6-Dimethylpyridin-4-thione

A fundamental application of this compound is its conversion to the corresponding 2,6-dimethylpyridin-4-thione. This transformation is typically achieved through a ring transformation reaction with an ammonia source. The analogous reaction of 2,6-dimethyl-4H-pyran-4-one with ammonia to form 2,6-dimethyl-4H-pyridin-4-one is a well-established synthetic route.[1] A similar strategy can be employed for the thione derivative.

Reaction Scheme:

Caption: Conversion of this compound to 2,6-Dimethylpyridin-4-thione.

Experimental Protocol: Synthesis of 2,6-Dimethylpyridin-4-thione

Materials:

-

This compound

-

Ammonium acetate (NH₄OAc) or aqueous ammonia (NH₃)

-

Ethanol or another suitable high-boiling solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Add a source of ammonia, such as ammonium acetate (2-3 eq) or a concentrated aqueous solution of ammonia.

-

Heat the reaction mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2,6-dimethylpyridin-4-thione.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Ammonium Acetate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 8 hours |

| Expected Yield | 70 - 90% |

Cycloaddition Reactions

The thiocarbonyl group in this compound can participate as a dienophile in Diels-Alder reactions, providing access to various bicyclic thiopyran derivatives.[2] These reactions are valuable for rapidly increasing molecular complexity and constructing novel heterocyclic scaffolds. The reactivity in these cycloadditions can be influenced by the nature of the diene and the reaction conditions.

Reaction Scheme:

Caption: Diels-Alder reaction of this compound with a diene.

Experimental Protocol: [4+2] Cycloaddition with a Diene

Materials:

-

This compound

-

A suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene)

-

A high-boiling point solvent (e.g., toluene, xylene)

-

Sealed reaction tube or a round-bottom flask with a reflux condenser

-

Heating source (oil bath or heating mantle)

-

Standard work-up and purification equipment

Procedure:

-

In a sealed reaction tube or a round-bottom flask, combine this compound (1.0 eq) and the diene (1.5 - 2.0 eq).

-

Add a high-boiling point solvent such as toluene or xylene.

-

Heat the reaction mixture to a temperature between 100-140 °C for 12-24 hours. The optimal temperature and time will depend on the reactivity of the diene.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 2,3-Dimethyl-1,3-butadiene |

| Solvent | Toluene |

| Reaction Temperature | 120 °C |

| Reaction Time | 18 hours |

| Expected Yield | 50 - 70% |

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic compounds derived from this compound, particularly pyridinethiones and thiopyrans, are of significant interest to the pharmaceutical industry due to their diverse biological activities.

-

Pyridinethione Derivatives: These compounds have been investigated for a range of therapeutic applications. Substituted pyridinethiones have shown potential as anticancer agents, with some derivatives exhibiting antiproliferative activity against various cancer cell lines.[3][4] They are also explored for their antimicrobial and anti-inflammatory properties.[5]

-

Thiopyran Derivatives: The thiopyran scaffold is present in a number of biologically active molecules.[6] Derivatives of thiopyran have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2] The ability to synthesize novel thiopyran structures through cycloaddition reactions with this compound opens up new avenues for the discovery of potent therapeutic agents.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical mechanism by which a synthesized pyridinethione derivative might exert its anticancer effect by inhibiting a key signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a cell proliferation pathway by a pyridinethione derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this document provide a practical guide for the synthesis of pyridinethiones and thiopyran derivatives, which are important scaffolds in medicinal chemistry. The potential for these compounds to exhibit significant biological activity underscores the importance of this compound as a starting point for the development of new therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover even more novel and useful synthetic transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

Application Notes and Protocols: 2,6-Dimethylpyran-4-thione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2,6-Dimethylpyran-4-thione and its analogs in medicinal chemistry, with a focus on its prospective role as an enzyme inhibitor. While direct research on this compound is limited, this document draws upon studies of structurally related 2,6-disubstituted thiopyran-4-ones to infer its potential biological activities and provides detailed protocols for relevant assays.

Potential Applications in Oncology: DNA-PK Inhibition

Derivatives of 4H-thiopyran-4-one have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[1] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target for cancer therapy.

Quantitative Data: DNA-PK Inhibition by 2,6-Disubstituted Thiopyran-4-ones

The following table summarizes the in vitro inhibitory activity of various 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones against DNA-PK. While these compounds are not 2,6-dimethyl substituted, they provide valuable structure-activity relationship (SAR) insights. The data suggests that the thiopyran-4-one scaffold is a viable starting point for the design of potent DNA-PK inhibitors.

| Compound ID | 6-Aryl Substituent | 2-Substituent | IC50 (µM) for DNA-PK[1] |

| 1 | Phenyl | Morpholin-4-yl | >10 |

| 2 | 3-Nitrophenyl | Morpholin-4-yl | 1.3 |

| 3 | 4-Nitrophenyl | Morpholin-4-yl | 0.8 |

| 4 | 4-Naphthyl | Morpholin-4-yl | 0.4 |

| 5 | 4-Benzo[b]thienyl | Morpholin-4-yl | 0.2 |

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the DNA-PK enzyme activity in vitro. Lower IC50 values indicate higher potency.

Signaling Pathway: DNA-PK in Double-Strand Break Repair

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.

Caption: DNA-PK's role in the NHEJ pathway and its inhibition.

Experimental Protocols

General Synthesis of 2,6-Disubstituted-4H-thiopyran-4-ones

Materials:

-

Appropriate α,β-unsaturated ketone precursor

-

Lawesson's reagent or Phosphorus Pentasulfide (P4S10)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2,6-disubstituted-4H-pyran-4-one (1 equivalent) in an anhydrous solvent.

-

Thionation: Add Lawesson's reagent (0.5-1.0 equivalents) or P4S10 to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 2,6-disubstituted-4H-thiopyran-4-one.

Workflow Diagram:

Caption: General workflow for the synthesis of thiopyran-4-ones.

In Vitro DNA-PK Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of test compounds against DNA-PK, based on principles from similar kinase assays.

Materials:

-

Human DNA-PK enzyme (recombinant)

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (e.g., this compound analog) dissolved in DMSO

-

Streptavidin-coated microplate

-

Europium-labeled anti-phosphoserine/threonine antibody

-

Wash buffer

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture Preparation: In the wells of a microplate, prepare the kinase reaction mixture containing kinase assay buffer, biotinylated peptide substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the DNA-PK enzyme to each well to initiate the reaction.

-

ATP Addition: Add ATP to each well to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phospho antibody and incubate.

-

Wash the plate again.

-

Add enhancement solution and read the time-resolved fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Antimicrobial and Anti-Kinetoplastidal Applications

While specific data for this compound is lacking, the broader class of thiopyran derivatives has shown promise in these areas. For instance, 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides have demonstrated anti-kinetoplastidal properties against parasites like Trypanosoma and Leishmania.[2] This suggests that the thiopyran-4-one scaffold could be a valuable starting point for the development of novel antiparasitic agents. Further screening of this compound and its derivatives against a panel of microbes and parasites is warranted to explore this potential.

Disclaimer: The information provided in these application notes is for research purposes only. The biological activities and protocols are based on studies of structurally related compounds and should be adapted and validated for this compound. Appropriate safety precautions should be taken when handling all chemical reagents.

References

- 1. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,6-Dimethylpyran-4-thione Derivatives as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,6-disubstituted pyran-4-thione and their isosteres, thiopyran-4-ones, as potent inhibitors of DNA-Dependent Protein Kinase (DNA-PK). This document includes detailed experimental protocols for their synthesis and enzymatic evaluation, along with a summary of their inhibitory activity and a visualization of the relevant biological pathway.

Introduction

DNA-Dependent Protein Kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] Inhibition of DNA-PK has emerged as a promising strategy in cancer therapy to potentiate the effects of radiation and DNA-damaging chemotherapeutic agents. The 2,6-disubstituted pyran-4-one and thiopyran-4-one scaffolds have been identified as promising core structures for the development of potent and selective DNA-PK inhibitors.[1][3] This document outlines the synthesis and evaluation of these compounds, providing researchers with the necessary information to explore their therapeutic potential.

Data Presentation: DNA-PK Inhibitory Activity

The inhibitory potential of a series of 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one derivatives against DNA-PK has been evaluated. The half-maximal inhibitory concentration (IC50) values demonstrate that these compounds are potent inhibitors, with several exhibiting sub-micromolar activity.[1][3]

| Compound ID | 6-Aryl Substituent | IC50 (µM) vs. DNA-PK[1] |

| 1a | Phenyl | 0.8 |

| 1b | 4-Methylphenyl | 0.6 |

| 1c | 4-Methoxyphenyl | 0.9 |

| 1d | 4-Chlorophenyl | 0.5 |

| 1e | 4-Nitrophenyl | 1.2 |

| 1f | Naphth-2-yl | 0.2 |

| 1g | Benzo[b]thien-2-yl | 0.4 |

| NU7026 | (Reference Inhibitor) | 0.23 |

Experimental Protocols

A. Synthesis of 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-ones

The synthesis of the target thiopyran-4-one inhibitors is achieved through a multi-step process involving the initial formation of a 2,6-dichloro-4H-thiopyran-4-one intermediate, followed by a selective Suzuki cross-coupling and subsequent nucleophilic substitution.

1. Synthesis of 2,6-Dichloro-4H-thiopyran-4-one

-

Materials: Dehydroacetic acid, Thionyl chloride (SOCl₂), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

To a solution of dehydroacetic acid in dichloromethane, add a catalytic amount of pyridine.

-

Slowly add thionyl chloride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with ice-water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-dichloro-4H-thiopyran-4-one.

-

2. Suzuki Cross-Coupling for the Synthesis of 6-Aryl-2-chloro-4H-thiopyran-4-one

-

Materials: 2,6-Dichloro-4H-thiopyran-4-one, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Dioxane, Water.

-

Procedure:

-

In a reaction vessel, combine 2,6-dichloro-4H-thiopyran-4-one (1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Add a mixture of dioxane and water (4:1).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

-

Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 6-aryl-2-chloro-4H-thiopyran-4-one intermediate.

-

3. Synthesis of 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one

-

Materials: 6-Aryl-2-chloro-4H-thiopyran-4-one, Morpholine, Triethylamine (Et₃N), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the 6-aryl-2-chloro-4H-thiopyran-4-one intermediate in tetrahydrofuran.

-

Add triethylamine (1.5 equivalents) followed by morpholine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

-

B. In Vitro DNA-PK Kinase Activity Assay (ADP-Glo™ Protocol)

This protocol is adapted for the screening of small molecule inhibitors using the ADP-Glo™ Kinase Assay from Promega.[4][5][6]

-

Objective: To determine the IC50 value of a test compound against DNA-PK.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the kinase activity.

-

Materials:

-

Recombinant human DNA-PK enzyme (catalytic subunit and Ku70/80 heterodimer)

-

DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

-

DNA-PK Activation Buffer (containing sheared calf thymus DNA)

-

ATP

-

DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

Test compounds (serial dilutions)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the DNA-PK Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of test compound dilution or vehicle (DMSO control).

-

2 µL of DNA-PK enzyme and DNA-PK peptide substrate/DNA activator mix in Kinase Buffer.

-

-

Initiate Kinase Reaction: Add 2 µL of ATP solution in Kinase Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for DNA-PK.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

-

Visualizations

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

Caption: DNA-PK signaling in the NHEJ pathway and point of inhibition.

Experimental Workflow for DNA-PK Inhibitor Screening

Caption: Workflow for in vitro screening of DNA-PK inhibitors.

Logical Relationship in Synthesis Strategy

Caption: Logical flow of the multi-step synthesis.

References

- 1. promega.com [promega.com]

- 2. ulab360.com [ulab360.com]

- 3. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

Application Notes and Protocols for the Synthesis of Thiopyran Derivatives from 2,6-Dimethylpyran-4-thione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthesis of 2,6-dimethyl-4H-thiopyran-4-thione from 2,6-dimethylpyran-4-thione. This transformation represents a ring-switching reaction where the oxygen heteroatom of the pyran ring is replaced by sulfur. Such a conversion is of significant interest in medicinal chemistry for the development of novel heterocyclic compounds with potential biological activity.

Introduction

Thiopyran derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The replacement of the oxygen atom in a pyran ring with a sulfur atom can significantly alter the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. This protocol outlines a proposed method for the synthesis of 2,6-dimethyl-4H-thiopyran-4-thione, a key intermediate for the generation of a library of thiopyran derivatives. The proposed synthesis involves a ring-opening and subsequent ring-closing cascade initiated by a sulfur nucleophile.

Proposed Reaction Pathway

The conversion of this compound to 2,6-dimethyl-4H-thiopyran-4-thione is proposed to proceed via a nucleophilic attack of a sulfide ion on the pyran-4-thione ring. This attack likely occurs at the C2 or C6 position, leading to the opening of the pyran ring. The resulting intermediate can then undergo an intramolecular cyclization through the nucleophilic attack of the newly introduced sulfur atom onto the enethiolate, followed by the elimination of a hydroxide ion to form the more stable thiopyran ring.

Caption: Proposed reaction pathway for the synthesis of 2,6-dimethyl-4H-thiopyran-4-thione.

Experimental Protocol

This protocol describes a laboratory-scale procedure for the synthesis of 2,6-dimethyl-4H-thiopyran-4-thione.

Materials and Equipment:

-

This compound

-

Anhydrous Sodium Sulfide (Na₂S)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-